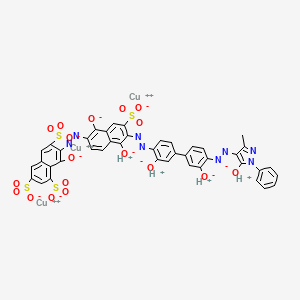
Cuprate(4-), (mu3-(7-((6-((4'-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen is a complex chemical compound with a highly intricate structure
Preparation Methods
The synthesis of Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen involves multiple steps, including the preparation of intermediate compounds and their subsequent coordination with copper ions. The reaction conditions typically require controlled temperatures, pH levels, and the presence of specific ligands to ensure the correct formation of the compound.
Chemical Reactions Analysis
Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Cuprate(4-), (mu3-(7-((6-((4’-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4-yl)azo-kappaN1)-1,5-di(hydroxy-kappaO)-7-sulfo-2-naphthalenyl)azo-kappaN1)-8-(hydroxy-kappaO)-1,3,6-naphthalenetrisulfonato(10-)))tri-, tetrahydrogen is unique due to its complex structure and specific coordination chemistry. Similar compounds include other cuprate complexes with different ligands and coordination environments. These compounds may have similar properties but differ in their specific applications and reactivity.
Properties
CAS No. |
71735-54-1 |
|---|---|
Molecular Formula |
C42H20Cu3N8O18S4.4H C42H24Cu3N8O18S4 |
Molecular Weight |
1247.6 g/mol |
IUPAC Name |
tricopper;hydron;7-[[6-[[4-[4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-1,5-dioxido-7-sulfonatonaphthalen-2-yl]diazenyl]-8-oxidonaphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C42H30N8O18S4.3Cu/c1-19-36(42(56)50(49-19)23-5-3-2-4-6-23)46-43-27-10-7-20(14-30(27)51)21-8-11-28(31(52)15-21)44-47-37-34(72(66,67)68)18-26-25(40(37)54)9-12-29(39(26)53)45-48-38-33(71(63,64)65)16-22-13-24(69(57,58)59)17-32(70(60,61)62)35(22)41(38)55;;;/h2-18,51-56H,1H3,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+2/p-6 |
InChI Key |
XLUBUFNBTJPTHL-UHFFFAOYSA-H |
Canonical SMILES |
[H+].[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=C5C(=C4[O-])C=CC(=C5[O-])N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])[O-])[O-])[O-])C8=CC=CC=C8.[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)
![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)
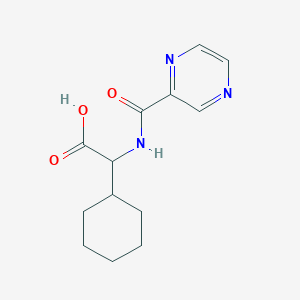
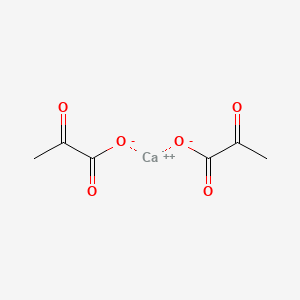
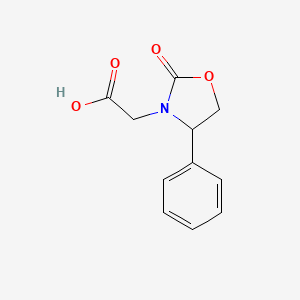
![2-[2,3-dihydro-1H-inden-2-yl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13397923.png)
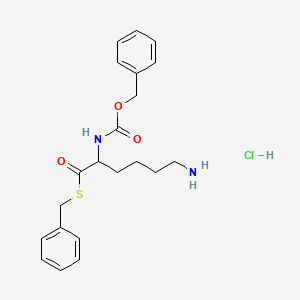
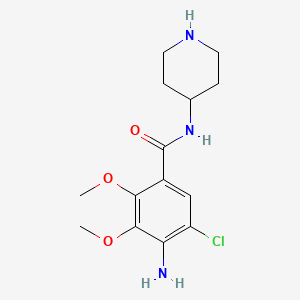
![5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside](/img/structure/B13397930.png)
![Tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane](/img/structure/B13397937.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13397948.png)
![N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13397966.png)
